

ACT-1004-1239 and remyelination research

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Compound of Interest

Compound Name: ACT-1004-1239

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An In-Depth Technical Guide on **ACT-1004-1239** and Remyelination Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.^{[1][2][3][4]} Research into this small molecule has revealed a dual mechanism of action that positions it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis (MS).^{[1][3][4][5][6]} **ACT-1004-1239** demonstrates both immunomodulatory and pro-remyelinating effects.^{[1][3][4]} Preclinical studies in established mouse models of demyelination and neuroinflammation have shown that **ACT-1004-1239** can reduce disease severity, limit immune cell infiltration into the central nervous system (CNS), and directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.^{[1][3]} This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with **ACT-1004-1239**'s activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of **ACT-1004-1239**.

Table 1: Preclinical Efficacy in Mouse Models

Parameter	Model	Dosage	Outcome
Clinical Score	MOG-induced EAE	10-100 mg/kg, twice daily, orally	Significant dose-dependent reduction in clinical scores.[1][3]
Survival	MOG-induced EAE	10-100 mg/kg, twice daily, orally	Increased survival rate.[1][3]
Disease Onset	MOG-induced EAE	100 mg/kg, twice daily	Delayed disease onset.[1][3]
CNS Immune Infiltrates	MOG-induced EAE	100 mg/kg, twice daily	Significantly reduced immune cell infiltrates into the CNS.[1][3]
Plasma Neurofilament Light Chain	MOG-induced EAE	100 mg/kg, twice daily	Reduced plasma neurofilament light chain concentration. [1][4]
Mature Oligodendrocytes	Cuprizone Model	Not specified	Significantly increased the number of mature myelinating oligodendrocytes.[1][3][4]
Myelination	Cuprizone Model	Not specified	Enhanced myelination in vivo.[1][3][4]
OPC Maturation	In vitro Rat OPC assay	Not specified	Promoted the maturation of OPCs into myelinating oligodendrocytes.[1][3]

Table 2: Pharmacokinetics and Pharmacodynamics

Parameter	Species/System	Value
IC50 (CXCR7 Antagonism)	Human	3.2 nM[2]
Bioavailability (Oral)	Rats	35%[2]
Tmax (Oral)	Rats (10 mg/kg)	0.5 hours[2]
Cmax (Oral)	Rats (10 mg/kg)	600 ng/h/mL[2]
Terminal Elimination Half-Life	Humans (10-200 mg)	17.8 to 23.6 hours[7]
Absolute Bioavailability	Humans	53.0%[7]
Target Engagement Biomarker	Mice and Humans	Dose-dependent increase in plasma CXCL12 concentration.[1][4][7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the research are outlined below.

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for studying the inflammatory demyelination of the CNS that occurs in multiple sclerosis.

- Induction: EAE is induced in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
- Treatment: **ACT-1004-1239** is administered orally, typically by gavage, at doses ranging from 10 to 100 mg/kg twice daily.[1][3] Treatment can be initiated either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.[5]
- Assessments:
 - Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

- Histology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination.
- Biomarker Analysis: Blood samples are collected to measure plasma concentrations of neurofilament light chain (a marker of neuro-axonal damage) and CXCL12 (a biomarker for CXCR7 target engagement).[1][4]

Cuprizone-Induced Demyelination

This is a toxic model of demyelination that allows for the study of remyelination in the absence of a significant inflammatory response.

- Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to the apoptosis of mature oligodendrocytes.
- Treatment: **ACT-1004-1239** is administered, often starting after the cuprizone diet is withdrawn to specifically assess its effect on the remyelination phase.[5]
- Assessments:
 - Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for myelin markers (e.g., myelin basic protein) and oligodendrocyte markers (e.g., Olig2, CC1) to quantify the extent of demyelination and subsequent remyelination.
 - Cell Counting: The number of mature, myelinating oligodendrocytes is counted to determine the effect of the treatment on oligodendrocyte differentiation and survival.[1][3]

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

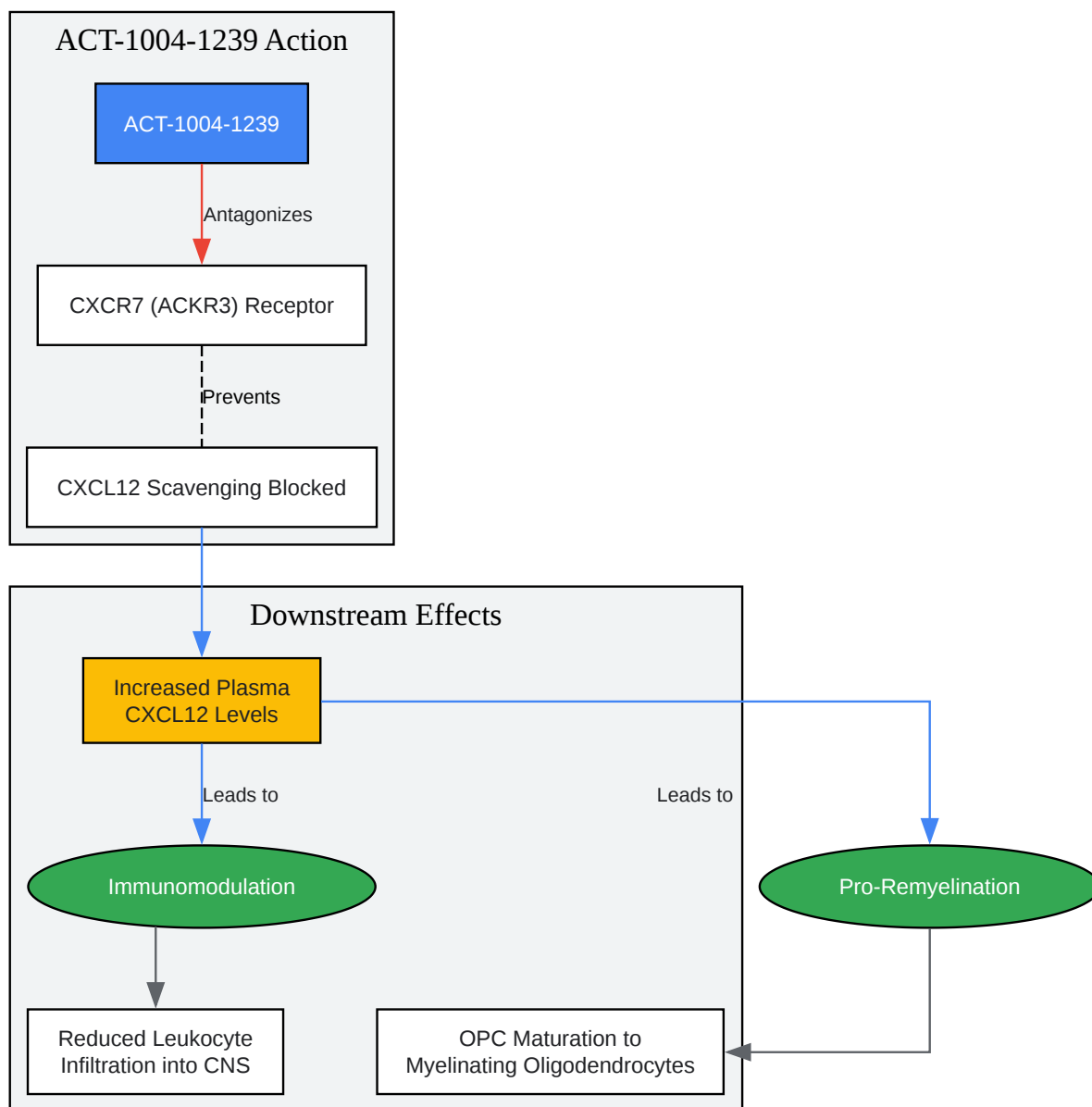
This assay directly evaluates the pro-myelinating effect of a compound on the cells responsible for myelination.

- Cell Culture: Primary rat OPCs are isolated and cultured in conditions that maintain them in a proliferative, undifferentiated state.

- Treatment: To induce differentiation, the growth factors are withdrawn, and the cells are treated with various concentrations of **ACT-1004-1239**.
- Assessment: After a set period, the cells are fixed and stained for markers of mature oligodendrocytes (e.g., myelin basic protein). The number of differentiated oligodendrocytes is then quantified to assess the compound's ability to promote maturation.[1][3]

Signaling Pathways and Mechanism of Action

The therapeutic potential of **ACT-1004-1239** stems from its unique dual-action mechanism targeting the CXCR7 receptor.



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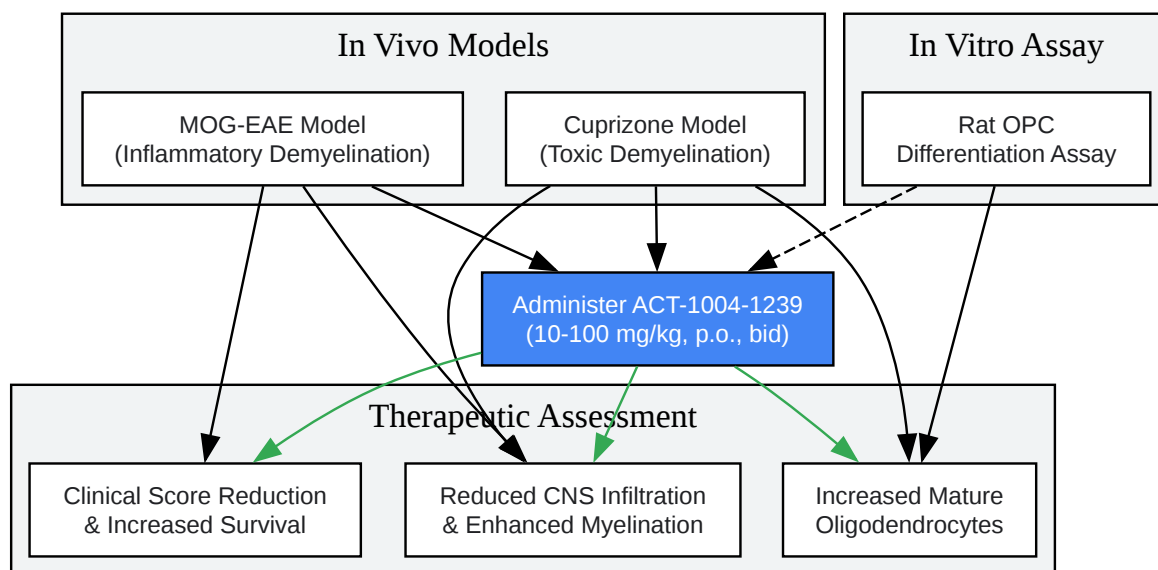
Caption: Dual mechanism of action of **ACT-1004-1239**.

CXCR7 is an atypical chemokine receptor that does not signal in the classical G-protein-coupled manner but instead functions as a scavenger for its ligands, primarily CXCL12.[7] By

binding and internalizing CXCL12, CXCR7 helps create chemokine gradients that are crucial for directing cell migration.

ACT-1004-1239, by antagonizing CXCR7, blocks this scavenging activity.[1] This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a reliable biomarker of target engagement.[1][4] The elevated levels of CXCL12 are thought to mediate the therapeutic effects through two main pathways:

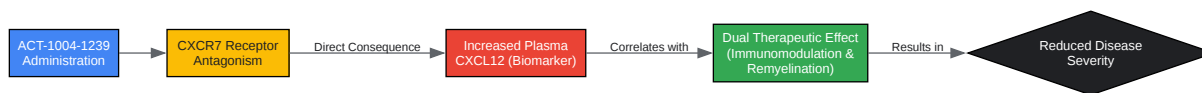
- Immunomodulation: Altered CXCL12 gradients are believed to reduce the infiltration of pathogenic immune cells into the central nervous system, thereby decreasing inflammation and subsequent damage.[1][3]
- Pro-Remyelination: Increased CXCL12 availability promotes the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable of remyelinating damaged axons.[1][3]



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Caption: Preclinical experimental workflow for **ACT-1004-1239**.

The logical relationship between the molecular action of **ACT-1004-1239** and its observed therapeutic effects is a critical aspect of its development.



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Caption: Logical flow from drug action to therapeutic outcome.

Conclusion

ACT-1004-1239 represents a novel approach to treating inflammatory demyelinating diseases by simultaneously addressing both the inflammatory and degenerative aspects of the pathology.[1][3] The robust preclinical data, supported by clear target engagement in early human trials, provides a strong rationale for its continued clinical development.[1][7][10] The dual mechanism of reducing neuroinflammation and promoting myelin repair offers the potential for a more comprehensive therapeutic benefit compared to current treatments that are primarily immunomodulatory.[1][3][4] Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of **ACT-1004-1239** in patients.

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